molecular formula C20H16N4O3 B13881431 5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one

5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B13881431
M. Wt: 360.4 g/mol
InChI Key: OGAWKSVNHMBBBM-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one is a complex organic compound with a unique structure that combines a benzodioxole ring, a phenylethyl group, and an imidazopyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzodioxole derivative and a phenylethyl-substituted amine, the reaction proceeds through a series of condensation and cyclization steps, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one stands out due to its unique combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C20H16N4O3/c1-12(13-5-3-2-4-6-13)24-19-18(23-20(24)25)21-10-15(22-19)14-7-8-16-17(9-14)27-11-26-16/h2-10,12H,11H2,1H3,(H,21,23,25)

InChI Key

OGAWKSVNHMBBBM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=NC(=CN=C3NC2=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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